2-(3,5-Dimethylphenoxy)pyridine

Antitumor Lung Cancer Quinazolinone

2-(3,5-Dimethylphenoxy)pyridine (CAS 28355-47-7) is a phenoxypyridine derivative that serves as a versatile scaffold in medicinal chemistry and agrochemical research. Characterized by a pyridine ring substituted with a 3,5-dimethylphenoxy group, this compound exhibits a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Cat. No. B8645737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenoxy)pyridine
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC2=CC=CC=N2)C
InChIInChI=1S/C13H13NO/c1-10-7-11(2)9-12(8-10)15-13-5-3-4-6-14-13/h3-9H,1-2H3
InChIKeyMAGPDNHMWULSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethylphenoxy)pyridine: A Versatile Phenoxypyridine Scaffold for Antitumor and Enzyme Inhibition Research


2-(3,5-Dimethylphenoxy)pyridine (CAS 28355-47-7) is a phenoxypyridine derivative that serves as a versatile scaffold in medicinal chemistry and agrochemical research. Characterized by a pyridine ring substituted with a 3,5-dimethylphenoxy group, this compound exhibits a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol . Phenoxypyridines are recognized as bioisosteres of diaryl ethers, offering distinct physicochemical and biological properties that make them valuable in the design of bioactive molecules [1]. This specific derivative has garnered interest as a core structure in the development of antitumor agents and enzyme inhibitors [2].

Why 2-(3,5-Dimethylphenoxy)pyridine Outperforms Generic Phenoxypyridine Alternatives in Targeted Research Applications


Generic substitution among phenoxypyridine derivatives is scientifically unsound due to the profound impact of subtle structural modifications on biological activity, target selectivity, and physicochemical properties. The 3,5-dimethyl substitution pattern on the phenoxy ring of 2-(3,5-Dimethylphenoxy)pyridine imparts distinct electronic and steric characteristics that cannot be replicated by unsubstituted or differently substituted analogs [1]. This compound serves as a critical scaffold in the synthesis of potent antitumor agents, where it has been shown to confer superior activity against specific cancer cell lines compared to established therapeutics [2]. Furthermore, its unique interaction with enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) [3] underscores that even minor alterations to the phenoxypyridine core can lead to significant differences in potency and application, rendering generic substitution a high-risk approach for research and development.

Quantitative Performance Benchmarks for 2-(3,5-Dimethylphenoxy)pyridine in Key Research Assays


Superior Antitumor Potency of a 2-(3,5-Dimethylphenoxy)pyridine Derivative Against A549 Lung Cancer Cells Compared to Gefitinib

The 2-(3,5-dimethylphenoxy)pyridine scaffold, when incorporated into a quinazolinone derivative (compound z8), demonstrates significantly enhanced antiproliferative activity against A549 human lung adenocarcinoma cells compared to the approved EGFR inhibitor Gefitinib. Compound z8, which contains the 2-(3,5-dimethylphenoxy)pyridine moiety, exhibited an IC50 of 12.47 ± 2.86 μM, representing a 28% improvement in potency over Gefitinib (IC50 = 17.37 ± 6.01 μM) [1]. This direct head-to-head comparison in a standard MTT assay establishes the scaffold's value in designing novel antitumor agents.

Antitumor Lung Cancer Quinazolinone

Potent Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Validates 2-(3,5-Dimethylphenoxy)pyridine as an Herbicidal Lead Scaffold

2-(3,5-Dimethylphenoxy)pyridine demonstrates potent inhibitory activity against 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, a key target for commercial herbicides. The compound exhibits an IC50 of 90 nM (or 89 nM) in enzymatic assays [1]. While a direct head-to-head comparator is not available in this specific dataset, this level of potency places it in a competitive range with known HPPD inhibitors. For context, commercial herbicide mesotrione is a potent HPPD inhibitor, with some advanced leads achieving IC50 values as low as 10 nM [2]. This indicates that 2-(3,5-Dimethylphenoxy)pyridine possesses a promising level of activity for further optimization in herbicide discovery programs.

Herbicide HPPD Inhibition Agrochemical

Phenoxypyridine Scaffold Offers Distinct Bioisosteric Advantages Over Traditional Diaryl Ethers

2-(3,5-Dimethylphenoxy)pyridine belongs to the phenoxypyridine class, which are established bioisosteres of diaryl ethers. This structural modification is known to impart different physicochemical properties, including altered lipophilicity and metabolic stability, which can lead to improved bioavailability and target engagement [1]. While this is a class-level inference, the specific 3,5-dimethyl substitution on the phenoxy ring further differentiates this compound from simpler phenoxypyridines, as the methyl groups can enhance metabolic stability and influence binding interactions [1]. The scaffold has been successfully employed in the design of diverse bioactive molecules, including pesticides and pharmaceuticals, highlighting its versatility and value as a privileged structure [2].

Bioisostere Medicinal Chemistry Pesticide Design

Prime Research and Industrial Applications for 2-(3,5-Dimethylphenoxy)pyridine Based on Validated Performance Data


Antitumor Drug Discovery: Development of Novel EGFR-Targeting Agents

The 2-(3,5-dimethylphenoxy)pyridine scaffold has been empirically validated as a crucial component in the synthesis of quinazolinone derivatives with potent antitumor activity. The direct evidence of compound z8's superior performance against A549 lung cancer cells (IC50 = 12.47 μM) compared to the clinical EGFR inhibitor Gefitinib (IC50 = 17.37 μM) provides a strong rationale for its use in medicinal chemistry programs focused on developing next-generation EGFR or multi-tyrosine kinase inhibitors [1]. This scaffold can be leveraged to explore structure-activity relationships and optimize lead compounds for improved efficacy against lung and other cancers.

Agrochemical Research: Herbicide Lead Optimization Targeting HPPD

The demonstrated ability of 2-(3,5-Dimethylphenoxy)pyridine to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of 90 nM validates its application as a high-value starting point in herbicide discovery [2]. This level of potency is comparable to known HPPD-inhibiting herbicides, making it an ideal candidate for lead optimization programs. Researchers can use this compound to synthesize novel derivatives, aiming to enhance potency, improve crop safety, and develop new herbicidal modes of action to combat resistant weeds [3].

Chemical Biology: Development of Novel Enzyme Probes and Chemical Tools

The 3,5-dimethylphenoxy substitution pattern offers a unique electronic and steric profile that can be exploited in the design of selective enzyme inhibitors. The validated interaction with HPPD and the bioisosteric relationship to diaryl ethers suggest that this compound can serve as a versatile probe for studying enzyme function and protein-ligand interactions [2][3]. Its distinct properties make it a valuable tool for chemical biologists investigating pathways where diaryl ethers or phenoxypyridines are known to be active, such as in inflammation or cancer signaling.

Pharmaceutical Intermediate: Synthesis of Complex Bioactive Molecules

As a commercial building block, 2-(3,5-Dimethylphenoxy)pyridine is a key synthetic intermediate for constructing a wide array of more complex phenoxypyridine-containing compounds. Its utility is underscored by its role in the synthesis of z8 and other quinazolinone derivatives, as well as its potential for generating diverse libraries of compounds for high-throughput screening [1]. Its availability and defined chemical properties ensure reproducibility in multi-step synthetic routes for both academic and industrial research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,5-Dimethylphenoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.